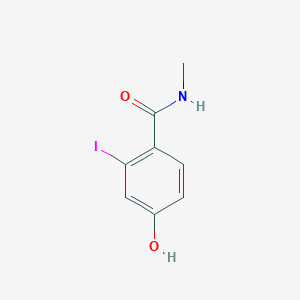

4-Hydroxy-2-iodo-N-methylbenzamide

Description

4-Hydroxy-2-iodo-N-methylbenzamide is a benzamide derivative characterized by a hydroxy group at the 4-position, an iodine atom at the 2-position, and an N-methylated amide group. Its molecular formula is C₈H₈INO₂, with a molecular weight of 291.07 g/mol. The iodine substituent introduces steric bulk and polarizability, while the hydroxy group facilitates hydrogen bonding.

Crystallographic studies of related compounds, such as 4-Hydroxy-N-methylbenzamide, reveal key structural features:

- Dihedral angles between the amide group and benzene ring range from 3.0° to 4.0°, indicating near-planar conformations .

- Intermolecular interactions: O–H⋯O hydrogen bonds and weak C–H⋯N interactions stabilize the crystal lattice, forming infinite chains along the [101] direction .

Synthesis typically involves reacting substituted benzoyl chlorides with methylamine derivatives. For example, 4-hydroxybenzoyl chloride and methylamine yield 4-Hydroxy-N-methylbenzamide in methanol with a 76% yield .

Propriétés

Formule moléculaire |

C8H8INO2 |

|---|---|

Poids moléculaire |

277.06 g/mol |

Nom IUPAC |

4-hydroxy-2-iodo-N-methylbenzamide |

InChI |

InChI=1S/C8H8INO2/c1-10-8(12)6-3-2-5(11)4-7(6)9/h2-4,11H,1H3,(H,10,12) |

Clé InChI |

ZSPWDRHEZRJTKC-UHFFFAOYSA-N |

SMILES canonique |

CNC(=O)C1=C(C=C(C=C1)O)I |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-iodo-N-methylbenzamide typically involves the iodination of a precursor benzamide compound. One common method is the direct iodination of 4-hydroxy-N-methylbenzamide using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-Hydroxy-2-iodo-N-methylbenzamide can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

4-Hydroxy-2-iodo-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide, potassium cyanide, and thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, room temperature.

Reduction: Sodium borohydride in ethanol, room temperature.

Substitution: Sodium azide in DMF (dimethylformamide), elevated temperature.

Major Products Formed

Oxidation: 4-Oxo-2-iodo-N-methylbenzamide.

Reduction: 4-Hydroxy-N-methylbenzamide.

Substitution: 4-Hydroxy-2-azido-N-methylbenzamide (when using sodium azide).

Applications De Recherche Scientifique

4-Hydroxy-2-iodo-N-methylbenzamide has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its iodine atom can serve as a radiolabel for imaging studies.

Medicine: Potential applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structure may allow for the design of selective inhibitors or activators.

Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings, due to its reactivity and functional groups.

Mécanisme D'action

The mechanism of action of 4-Hydroxy-2-iodo-N-methylbenzamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, which can influence the compound’s binding affinity and specificity. Additionally, the methyl group can affect the compound’s lipophilicity and membrane permeability.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzamides

4-Bromo-N-(2-nitrophenyl)benzamide (Compound I)

- Substituents: 4-Br, 2-NO₂, N-Ph.

- Structural features : Two molecules (A and B) per asymmetric unit, with nitro and bromo groups influencing packing via π-π stacking .

- Comparison: Bromine’s smaller size (vs. The nitro group introduces strong electron-withdrawing effects, absent in the target compound.

3-Hydroxy-4-iodo-N-methoxy-N-methylbenzamide

Hydroxy-Substituted Benzamides

2-Hydroxy-N-(4-methylphenyl)benzamide

- Substituents : 2-OH, N-(4-MePh).

- Crystal structure : Hydroxy at position 2 forms intramolecular hydrogen bonds with the amide carbonyl, stabilizing a planar conformation .

- Comparison : The 4-hydroxy group in the target compound may enhance solubility due to increased polarity.

N-(4-Ethylbenzoyl)-2-hydroxy-N-methylbenzamide (Compound 10)

- Substituents : 2-OH, N-Me, 4-Et.

- Spectral data : ¹H NMR shows a deshielded aromatic proton at δ 8.08 (d, J = 8.0 Hz) due to electron-withdrawing effects of the ethylbenzoyl group .

- Comparison : Ethyl groups increase lipophilicity, whereas iodine in the target compound may enhance halogen bonding in biological systems.

Bioactive Derivatives

2-Amino-5-chloro-N-hydroxybenzamide (Compound 3i)

- Substituents : 2-NH₂, 5-Cl, N-OH.

- Bioactivity: Exhibits antimicrobial properties (99% yield, m.p. 160–162°C). The amino and hydroxy groups enable dual hydrogen-bond donor capacity .

- Comparison : The target compound’s iodine substituent may confer distinct binding modes in biological targets due to its larger van der Waals radius.

4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

Structural and Functional Data Table

Key Observations

- Electronic effects : Iodo substituents increase polarizability compared to bromo or chloro analogs, influencing binding in receptor-ligand interactions.

- Hydrogen bonding : Hydroxy at position 4 (vs. 2 or 3) alters intermolecular interactions, impacting crystal packing and solubility .

- Synthetic accessibility : Iodination at position 2 may require regioselective strategies, unlike bromo or nitro derivatives synthesized via direct electrophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.